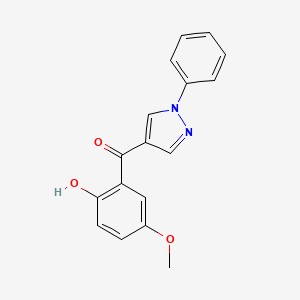
(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone
Descripción general
Descripción
(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMP belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone is not fully understood, but studies have suggested that it exerts its biological activities by modulating various signaling pathways. (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the pathogenesis of inflammatory diseases. (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms. Furthermore, (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the progression of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone can modulate various biochemical and physiological processes in the body. (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), which are associated with the pathogenesis of various diseases. (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the progression of inflammatory diseases. Furthermore, (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone in lab experiments is its low toxicity and high selectivity towards specific targets. (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone has been found to exhibit minimal toxicity towards normal cells, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone. One of the potential applications of (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone has been found to exhibit neuroprotective effects, and studies have suggested that it can prevent the accumulation of amyloid-beta (Aβ) plaques, which are associated with the pathogenesis of Alzheimer's disease. Another potential application of (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone is in the treatment of cardiovascular diseases, such as atherosclerosis and myocardial infarction. (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone has been found to exhibit cardioprotective effects, and studies have suggested that it can reduce the levels of oxidative stress markers and inhibit the activity of MMPs, which are involved in the progression of cardiovascular diseases. Furthermore, future studies can focus on improving the solubility of (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone in water, which can enhance its bioavailability and efficacy in vivo.
Aplicaciones Científicas De Investigación
(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease. (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone has also been found to possess anticancer properties, and studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. Additionally, (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone has been found to exhibit neuroprotective and cardioprotective effects, which make it a potential candidate for the treatment of neurological and cardiovascular diseases.
Propiedades
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-7-8-16(20)15(9-14)17(21)12-10-18-19(11-12)13-5-3-2-4-6-13/h2-11,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCPIJIUSJOOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368574 | |
| Record name | (2-Hydroxy-5-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
68430-94-4 | |
| Record name | (2-Hydroxy-5-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1620820.png)


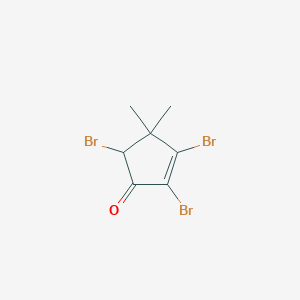

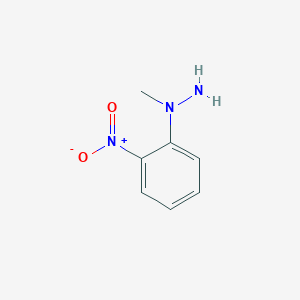

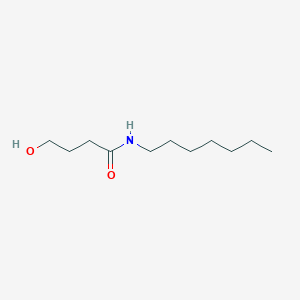
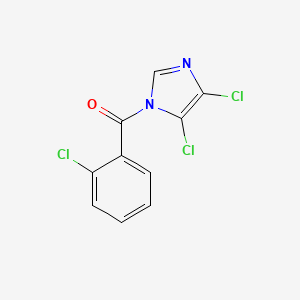

![N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1620836.png)
![[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium](/img/structure/B1620839.png)

![2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1620843.png)